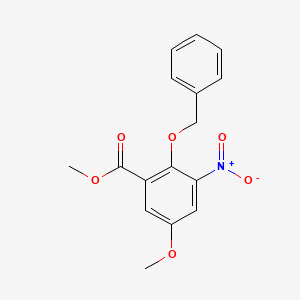

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

説明

Structural Characterization

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate exhibits a sophisticated molecular architecture defined by the molecular formula C₁₆H₁₅NO₆ and a molecular weight of 317.29 grams per mole. The compound's International Union of Pure and Applied Chemistry name is methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate, which accurately reflects its structural composition. The compound bears the Chemical Abstracts Service registry number 1221792-98-8, establishing its unique chemical identity in chemical databases.

The molecular structure features a benzene ring core substituted at multiple positions with distinct functional groups that define its chemical behavior. The International Chemical Identifier string InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 provides a systematic representation of the compound's connectivity. The corresponding InChIKey DZZQDBQMZRBQIK-UHFFFAOYSA-N serves as a hashed representation for efficient database searching. The Simplified Molecular Input Line Entry System representation COC(=O)c1cc(OC)cc(c1OCc2ccccc2)N+[O-] clearly depicts the arrangement of atoms and bonds within the molecule.

Crystallographic analysis has revealed that the compound crystallizes in a monoclinic crystal system with space group P2(1)/c. The unit cell parameters demonstrate dimensions of a = 5.590(2) Å, b = 17.591(7) Å, and c = 15.427(6) Å, with a unit cell volume of 1516.9(10) ų and Z = 4. These crystallographic data provide essential information about the solid-state packing and intermolecular interactions that influence the compound's physical properties.

Historical Context and Research Significance

The development of this compound emerged from systematic investigations into substituted benzoate derivatives with potential pharmaceutical applications. The compound was first synthesized and characterized in academic research focused on developing intermediates for complex organic synthesis. Initial studies concentrated on establishing efficient synthetic methodologies for creating this multi-substituted aromatic system from readily available starting materials.

Research significance of this compound extends across multiple domains of chemical science, particularly in medicinal chemistry where it serves as a versatile synthetic intermediate. The compound has demonstrated utility in the synthesis of quinazoline derivatives, which are important pharmaceutical scaffolds with applications in cancer treatment and other therapeutic areas. Studies have shown that derivatives of this compound can be transformed into biologically active molecules through systematic chemical modifications.

The compound's research importance is further underscored by its appearance in numerous patent applications and scientific publications related to pharmaceutical synthesis. Its unique substitution pattern makes it an attractive starting material for structure-activity relationship studies in drug discovery programs. The presence of multiple reactive sites allows for selective chemical transformations that can lead to diverse molecular libraries suitable for biological screening.

Contemporary research has expanded the applications of this compound beyond traditional pharmaceutical chemistry into materials science and specialty chemical manufacturing. The electronic properties imparted by its functional groups make it suitable for investigations into organic electronic materials and photochemical applications.

Functional Group Analysis

The molecular architecture of this compound incorporates four distinct functional groups that collectively define its chemical reactivity and physical properties. The benzyloxy group (-OCH₂C₆H₅) positioned at the 2-position of the benzene ring serves as an electron-donating substituent that influences the overall electron density of the aromatic system. This group can participate in nucleophilic substitution reactions and provides steric bulk that affects molecular conformation and intermolecular interactions.

The methoxy group (-OCH₃) located at the 5-position contributes additional electron density to the aromatic ring through resonance effects. This substituent enhances the nucleophilic character of the benzene ring and influences the compound's solubility in organic solvents. The methoxy group's small size minimizes steric hindrance while maximizing electronic effects.

The nitro group (-NO₂) at the 3-position represents the primary electron-withdrawing substituent in the molecule. This functional group significantly impacts the compound's reactivity by decreasing electron density on the aromatic ring and activating it toward nucleophilic aromatic substitution. The nitro group also serves as a handle for chemical transformations, particularly reduction reactions that can convert it to amino functionality.

The methyl ester group (-COOCH₃) at the 1-position provides both electronic and synthetic utility. As a moderately electron-withdrawing group, it influences the reactivity of the aromatic system while serving as a protected carboxylic acid that can be selectively hydrolyzed under appropriate conditions. The ester functionality enhances solubility in organic solvents and provides opportunities for further chemical elaboration.

| Functional Group | Position | Electronic Effect | Reactivity Features |

|---|---|---|---|

| Benzyloxy (-OCH₂C₆H₅) | 2-position | Electron-donating | Nucleophilic substitution, steric effects |

| Methoxy (-OCH₃) | 5-position | Electron-donating | Solubility enhancement, minimal steric hindrance |

| Nitro (-NO₂) | 3-position | Electron-withdrawing | Reduction reactions, aromatic activation |

| Methyl ester (-COOCH₃) | 1-position | Electron-withdrawing | Hydrolysis, solubility enhancement |

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its multiple functional groups and aromatic character. The compound exhibits a melting point range of 76-78°C, indicating moderate intermolecular forces in the solid state. This relatively low melting point suggests that the molecular packing in the crystal lattice is not dominated by strong hydrogen bonding interactions, consistent with the absence of hydrogen bond donors in the structure.

The molecular weight of 317.29 grams per mole places this compound in the mid-range for organic pharmaceutical intermediates. This molecular weight is optimal for synthetic manipulations while maintaining reasonable solubility characteristics in common organic solvents. The compound demonstrates enhanced solubility in organic solvents due to the presence of the methyl ester and ether functionalities.

Storage conditions for the compound recommend ambient temperature storage, indicating reasonable thermal stability under normal laboratory conditions. The compound's stability profile suggests that it can be handled and stored without special atmospheric controls, although protection from light may be advisable due to the presence of the nitro group.

The compound's electronic properties are significantly influenced by the interplay between electron-donating and electron-withdrawing substituents. The benzyloxy and methoxy groups contribute electron density to the aromatic system through resonance effects, while the nitro group and ester functionality withdraw electron density. This electronic balance creates a unique reactivity profile that enables selective chemical transformations.

特性

IUPAC Name |

methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQDBQMZRBQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677776 | |

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-98-8 | |

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of Hydroxy-Methoxybenzoic Acid

- Starting material: 2-hydroxy-5-methoxybenzoic acid (or positional isomers closely related).

- Reagents: Methanol and concentrated sulfuric acid.

- Conditions: Reflux under acidic conditions to promote Fischer esterification.

- Outcome: Formation of methyl 2-hydroxy-5-methoxybenzoate with high yield (~90-95%).

This step converts the carboxylic acid group into a methyl ester, facilitating subsequent reactions and improving solubility in organic solvents.

Benzylation (Formation of Benzyloxy Group)

- Starting material: Methyl 2-hydroxy-5-methoxybenzoate.

- Reagents: Benzyl bromide and potassium carbonate (K2CO3) as a base.

- Solvent: Dimethylformamide (DMF) or acetone.

- Conditions: Heating at 80-100 °C for 6–7 hours.

- Mechanism: The phenolic hydroxyl group is deprotonated by K2CO3, allowing nucleophilic substitution on benzyl bromide to form the benzyloxy ether.

- Outcome: Methyl 2-(benzyloxy)-5-methoxybenzoate with yields typically above 90%.

This step selectively protects the phenol as a benzyloxy ether, which is crucial for directing subsequent nitration.

Aromatic Nitration

- Starting material: Methyl 2-(benzyloxy)-5-methoxybenzoate.

- Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

- Conditions: Controlled temperature nitration, typically starting in an ice bath (0–5 °C) to avoid over-nitration, then allowed to warm to room temperature for several hours (up to 6 hours).

- Work-up: Quenching with ice-water, extraction with organic solvents (e.g., chloroform), washing with saturated sodium bicarbonate solution, and drying.

- Outcome: Introduction of the nitro group at the 3-position relative to the ester, yielding methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate with yields around 65–70%.

Representative Synthetic Route Summary Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-methoxybenzoic acid | Methanol, conc. H2SO4, reflux | Methyl 2-hydroxy-5-methoxybenzoate | 90–95 | Fischer esterification |

| 2 | Methyl 2-hydroxy-5-methoxybenzoate | Benzyl bromide, K2CO3, DMF, 80–100 °C, 6–7 h | Methyl 2-(benzyloxy)-5-methoxybenzoate | 90+ | Nucleophilic substitution (benzylation) |

| 3 | Methyl 2-(benzyloxy)-5-methoxybenzoate | HNO3/H2SO4 mixture, 0–5 °C to RT, 6 h | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | 65–70 | Electrophilic aromatic substitution (nitration) |

Research Findings and Characterization Data

- NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of aromatic protons, methoxy group (singlet near 3.8 ppm), benzyloxy methylene protons (singlet near 5.1 ppm), and methyl ester protons (singlet near 3.9 ppm). The nitration shifts aromatic proton signals downfield due to electron-withdrawing effects.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~317 g/mol for this compound).

- X-ray Crystallography : For closely related compounds, crystallography confirms substitution patterns and molecular geometry, supporting the regiochemistry of nitration.

Notes on Selectivity and Optimization

- The order of steps is critical: benzylation before nitration avoids unwanted side reactions on the phenol group.

- Temperature control during nitration is essential to prevent over-nitration or decomposition.

- Use of potassium carbonate as a mild base ensures selective ether formation without ester hydrolysis.

- Purification typically involves recrystallization or chromatography to separate regioisomers if formed.

科学的研究の応用

Chemical Properties and Structure

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate has the molecular formula and features a complex structure with multiple functional groups, including benzyloxy, methoxy, and nitro groups. These functional groups play a crucial role in its reactivity and biological activity.

Medicinal Chemistry

The compound is primarily investigated for its biological activities , particularly in cancer research. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines. A study demonstrated that the compound activates apoptotic pathways, increasing the expression of apoptosis-related genes while decreasing genes associated with cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural similarity to other known antimicrobial agents warrants further exploration into its potential as a therapeutic agent against infections.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations, such as reduction and substitution reactions, makes it valuable in synthetic organic chemistry .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Apoptosis Induction | Induces cell death in cancer cell lines | |

| Enzyme Interaction | Potential interactions with specific enzymes | |

| Antimicrobial Properties | Investigated for antimicrobial effects |

Case Study 1: Apoptotic Pathway Activation

A notable study focused on the effect of this compound on cancer cells. The findings revealed that treatment with this compound significantly increased the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, indicating a targeted mechanism that may be exploited for therapeutic purposes.

Case Study 2: Antimicrobial Activity Investigation

Another investigation assessed the antimicrobial properties of compounds structurally similar to this compound. The results suggested potential efficacy against various pathogens, opening avenues for further research into its use in treating infections or as part of combination therapies .

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with other nitrobenzoate derivatives:

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

作用機序

The mechanism of action of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

類似化合物との比較

Comparison with Structural Analogs

Key Observations:

Positional Isomerism: The nitro group in the target compound is on the benzene ring at the 3-position, whereas in 4-(3-nitrobenzyloxy)-benzoic acid methyl ester (5a), the nitro group resides on the benzyloxy substituent .

Substituent Effects: Bromo vs. Nitro: Methyl 2-(benzyloxy)-5-bromoisonicotinate features a bromo substituent, a strong electron-withdrawing group, which may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro group in the target compound. Indanone Backbone: 2-Ethyl-6-methoxyindan-1-one diverges structurally with a fused bicyclic system, reducing steric hindrance but limiting functionalization sites compared to the target compound’s planar aromatic ring.

Synthesis Efficiency : The 82% yield for 5a suggests optimized conditions (K₂CO₃ in DMF at 70°C), which could guide synthetic routes for the target compound if similar methodologies are applied.

Physicochemical and Reactivity Profiles

- Solubility : The target compound’s methyl ester and methoxy groups likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to 2-ethyl-6-methoxyindan-1-one, which lacks ester functionality .

- The target compound’s nitro placement on the ring may confer higher stability than 5a, where the nitro group is on a flexible benzyloxy chain .

- Reactivity :

- The nitro group in the target compound may direct electrophilic substitutions to the 4-position (meta to nitro), whereas 5a’s nitro on the benzyloxy group could influence reactivity at the para position of the benzyl moiety.

- Bromo-substituted analogs (e.g., Methyl 2-(benzyloxy)-5-bromoisonicotinate ) are more reactive in metal-catalyzed couplings, whereas the nitro group in the target compound may favor reduction reactions to amines.

生物活性

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (commonly referred to as MBM) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₆H₁₅NO₆

- Molecular Weight : 317.3 g/mol

- Melting Point : 76–78 °C

- CAS Number : 1221792-98-8

The compound features a nitro group, methoxy groups, and a benzyloxy substituent, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of MBM has primarily focused on its potential anticancer properties. The compound's structure suggests it may interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

-

Mechanism of Action :

- MBM's structural components may allow it to disrupt critical protein-protein interactions within cancer cells, similar to other compounds that inhibit oncogenic pathways. For instance, studies have shown that compounds with similar structural motifs can inhibit MYC oncogene activity by disrupting its interaction with chromatin cofactors like WDR5 .

- The presence of the nitro group could enhance electron affinity, potentially leading to reactive oxygen species (ROS) generation, which is known to induce apoptosis in cancer cells.

-

In Vitro Studies :

- Preliminary studies indicate that MBM exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 .

- In one study, derivatives of compounds structurally related to MBM demonstrated significant growth inhibition in HepG2 liver cancer cells, suggesting potential hepatotoxicity profiles worth exploring further .

- Case Studies :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43–7.84 | Apoptosis induction |

| Cytotoxicity | HepG2 | 4.98–14.65 | Cell cycle arrest |

| Protein Interaction | MYC-WDR5 | Not specified | Disruption of oncogenic signaling |

Research Findings and Implications

The exploration of MBM's biological activity is still in its early stages, but existing literature suggests several avenues for further research:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the MBM structure affect its biological activity will be crucial. Similar compounds have shown varying degrees of efficacy based on their functional groups and structural conformations .

- In Vivo Studies : Future studies should focus on evaluating the pharmacokinetics and toxicity profiles of MBM in animal models to assess its therapeutic potential comprehensively.

- Potential for Drug Development : Given the promising results from related compounds, MBM could serve as a lead compound for developing new anticancer therapies targeting specific oncogenic pathways.

Q & A

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para-nitro vs. meta-methoxy) are resolved by 2D techniques (HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between the methoxy protons and C-5 confirm substitution patterns. Conflicting HRMS data require isotopic labeling (e.g., ¹³C-methoxy groups) to validate fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。